2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol
Overview
Description
2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a brominated furan ring attached to a piperazine moiety, which is further linked to an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps:
Bromination of Furan: The initial step involves the bromination of furan to produce 5-bromofuran. This can be achieved using bromine in the presence of a catalyst.
Formation of Piperazine Derivative: The next step involves the reaction of 5-bromofuran with piperazine to form the intermediate compound 4-[(5-Bromofuran-2-yl)methyl]piperazine.
Ethoxylation: The final step involves the ethoxylation of the piperazine derivative with ethylene oxide to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Furanones
Reduction: Hydrogen-substituted furan derivatives
Substitution: Various substituted furan derivatives depending on the nucleophile used
Scientific Research Applications
2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can serve as a probe in biological studies to understand the interaction of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets. The brominated furan ring can interact with various enzymes and receptors, while the piperazine moiety can modulate neurotransmitter activity. The ethoxyethanol chain may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [(5-Bromofuran-2-yl)methyl][2-(1H-imidazol-1-yl)ethyl]amine
- (5-Bromofuran-2-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
- [(5-Bromofuran-2-yl)methyl][2-(4-fluorophenyl)ethyl]amine
Uniqueness
2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to its combination of a brominated furan ring, a piperazine moiety, and an ethoxyethanol chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[2-[4-[(5-bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O3/c14-13-2-1-12(19-13)11-16-5-3-15(4-6-16)7-9-18-10-8-17/h1-2,17H,3-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORWCWRXAWHQCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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